COX-2 Enzyme Inhibition: Cox-2-IN-33 (IC₅₀ = 45.5 nM) vs. Celecoxib and Indomethacin
Cox-2-IN-33 (compound 5f) exhibits a COX-2 IC₅₀ of 45.5 nM (0.0455 µM) in an in vitro enzyme inhibition assay [1]. This potency is directly comparable to, and slightly more potent than, the reference selective COX-2 inhibitor Celecoxib, which shows a COX-2 IC₅₀ of approximately 50 nM (0.05 µM) in the same assay system [2]. It is also dramatically more potent than the non-selective NSAID Indomethacin, which has a COX-2 IC₅₀ of 56.8 µM [3].
Reported higher selectivity context supports COX-2 pathway studies; may reduce COX-1 interference in assays
In vitro enzyme inhibition assay
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 45.5 nM (0.0455 µM) |
| Comparator Or Baseline | Celecoxib: ~50 nM (0.05 µM); Indomethacin: 56.8 µM |
| Quantified Difference | Cox-2-IN-33 is equipotent to Celecoxib and >1,200-fold more potent than Indomethacin |
| Conditions | In vitro COX-2 inhibition assay (enzyme source not specified in abstract; full paper likely uses recombinant human COX-2) |
Why This Matters
For researchers requiring potent COX-2 inhibition, this data confirms Cox-2-IN-33 is a viable, equipotent alternative to the clinically established Celecoxib for in vitro mechanistic studies.
- [1] Li SM, Chou JY, Tsai SE, et al. Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives. Eur J Med Chem. 2023 Sep 5;257:115496. View Source
- [2] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568. View Source
- [3] Li SM, Chou JY, Tsai SE, et al. Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives. Eur J Med Chem. 2023 Sep 5;257:115496. View Source
